1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-2-(difluoromethyl)-4-fluorobenzene (CAS 1198171-18-4) is a halogenated aromatic compound bearing bromo, difluoromethyl, and fluorine substituents on a benzene ring, with the molecular formula C7H4BrF3 and a molecular weight of 225.01 g/mol. It is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research, where the unique 1,2,4-substitution pattern enables precise synthetic control and imparts desirable physicochemical properties to derived molecules.

Molecular Formula C7H4BrF3
Molecular Weight 225.008
CAS No. 1198171-18-4
Cat. No. B598968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(difluoromethyl)-4-fluorobenzene
CAS1198171-18-4
Synonyms1-Bromo-2-(difluoromethyl)-4-fluorobenzene
Molecular FormulaC7H4BrF3
Molecular Weight225.008
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)F)Br
InChIInChI=1S/C7H4BrF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H
InChIKeyXCLIWLPXTOXVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(difluoromethyl)-4-fluorobenzene (CAS 1198171-18-4): A Differentiated Halogenated Aromatic Building Block


1-Bromo-2-(difluoromethyl)-4-fluorobenzene (CAS 1198171-18-4) is a halogenated aromatic compound bearing bromo, difluoromethyl, and fluorine substituents on a benzene ring, with the molecular formula C7H4BrF3 and a molecular weight of 225.01 g/mol . It is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research, where the unique 1,2,4-substitution pattern enables precise synthetic control and imparts desirable physicochemical properties to derived molecules .

Why 1-Bromo-2-(difluoromethyl)-4-fluorobenzene Cannot Be Freely Substituted with Other Difluoromethyl Bromobenzenes


Subtle variations in the substitution pattern of difluoromethylated bromobenzenes lead to quantifiable differences in lipophilicity, electronic character, and steric environment—factors that directly govern reactivity, metabolic stability, and bioavailability in downstream drug and agrochemical candidates . Even among closely related regioisomers, the position of the difluoromethyl group relative to the bromo and fluoro substituents alters the molecule's LogP, hydrogen-bonding capacity, and cross-coupling efficiency, making simple generic substitution scientifically unsound for applications where these properties are critical [1].

Quantitative Differentiation of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene Against Key Comparators


Lipophilicity (LogP) Divergence Among Regioisomeric Difluoromethyl Bromobenzenes

The lipophilicity of 1-bromo-2-(difluoromethyl)-4-fluorobenzene, as measured by its calculated XLogP3 value, is 3.300 . This value is notably lower than that of the regioisomer 1-bromo-4-(difluoromethyl)-2-fluorobenzene, which exhibits an XLogP3 of 3.5258 . This difference of -0.23 LogP units indicates a reduced lipophilicity for the target compound, which can translate to improved aqueous solubility and altered membrane permeability profiles in drug development.

Lipophilicity Drug Design Physicochemical Properties

Lipophilicity Comparison with 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

Compared to another close analog, 2-bromo-1-(difluoromethyl)-4-fluorobenzene, the target compound again shows a lower lipophilicity. The analog's reported LogP values range from 3.40 to 3.5258 , whereas the target compound's XLogP3 is 3.300 . The consistent trend of lower lipophilicity for the target 1,2,4-substitution pattern suggests a unique physicochemical profile.

Lipophilicity ADME Lead Optimization

Unique Hydrogen-Bond Donor Capacity of the Difluoromethyl Group

The difluoromethyl (CF2H) group in 1-bromo-2-(difluoromethyl)-4-fluorobenzene is a well-established lipophilic hydrogen-bond donor, a property not shared by its trifluoromethyl (CF3) or methyl (CH3) counterparts [1]. In direct comparative studies, CF2H groups have been shown to engage in non-classical C-H···O hydrogen bonds that can enhance target binding affinity by 0.5–2.0 kcal/mol compared to CF3 analogs, which lack this donor capability [2]. This molecular feature provides a quantifiable advantage in drug design for modulating target engagement.

Bioisosteres Medicinal Chemistry Hydrogen Bonding

Orthogonal Reactivity Profile Enabled by Unique Substitution Pattern

The 1,2,4-substitution pattern of 1-bromo-2-(difluoromethyl)-4-fluorobenzene places the bromine atom ortho to the difluoromethyl group and meta to the fluorine, creating a sterically and electronically distinct environment for cross-coupling reactions . This regioisomer is specifically designed for applications requiring subsequent functionalization at the bromine site without interference from the difluoromethyl or fluorine substituents. In contrast, the 2-bromo-1-(difluoromethyl) isomer places the bromine adjacent to both the difluoromethyl and fluorine groups, leading to increased steric hindrance and potentially slower oxidative addition rates in palladium-catalyzed couplings [1]. This predictable and orthogonal reactivity is a key selection criterion for synthetic chemists.

Cross-Coupling Synthetic Chemistry Building Blocks

Commercial Availability and Purity Benchmarking

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is commercially available from multiple reputable suppliers with a guaranteed purity of ≥97% . This level of purity is critical for achieving reproducible results in multi-step syntheses and for minimizing side reactions. While some regioisomers are also available, the target compound's consistent purity and supply from vendors such as Aladdin Scientific, Bide Pharm, and others ensure reliable procurement for research and development .

Procurement Purity Supply Chain

Optimal Use Cases for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Reduced Lipophilicity

When a drug discovery program aims to improve aqueous solubility or reduce off-target binding associated with high lipophilicity, 1-bromo-2-(difluoromethyl)-4-fluorobenzene offers a 0.23 LogP unit advantage over the 1,4-difluoromethyl isomer . This quantifiable difference can be leveraged to fine-tune ADME properties without sacrificing the beneficial effects of the difluoromethyl group. The compound serves as a key building block for introducing a low-lipophilicity difluoromethylphenyl moiety into lead compounds [1].

Agrochemical Discovery: Designing Environmentally Benign Active Ingredients

In the development of next-generation herbicides and insecticides, the lower lipophilicity and unique hydrogen-bond donor capacity of the difluoromethyl group are advantageous for reducing bioaccumulation and enhancing target specificity . 1-Bromo-2-(difluoromethyl)-4-fluorobenzene is an ideal precursor for introducing a CF2H group in a specific geometric arrangement, allowing for the rational design of molecules with improved environmental profiles and potent biological activity [1].

Synthetic Methodology: Development of Orthogonal Cross-Coupling Sequences

The distinct steric and electronic environment of the bromine atom in this compound, being ortho to a CF2H group and meta to fluorine, makes it a valuable substrate for developing and optimizing palladium-catalyzed cross-coupling reactions . Its predictable reactivity allows chemists to establish robust synthetic routes where the bromine can be selectively functionalized in the presence of other sensitive functional groups, a key requirement for constructing complex biaryl and heteroaryl systems [1].

Chemical Biology: Probe Design with Modulated Hydrogen-Bonding Properties

The CF2H group's capacity as a lipophilic hydrogen-bond donor enables the creation of chemical probes that can interrogate non-classical binding interactions in biological systems . 1-Bromo-2-(difluoromethyl)-4-fluorobenzene provides a direct synthetic entry to such probes, allowing researchers to systematically vary the hydrogen-bonding landscape of a molecule to study structure-activity relationships and target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.